3-Hydroxy-2,2,4-trimethylpentanoic acid
CAS No.: 35763-45-2
Cat. No.: VC20870326
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35763-45-2 |
|---|---|
| Molecular Formula | C8H16O3 |
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | 3-hydroxy-2,2,4-trimethylpentanoic acid |
| Standard InChI | InChI=1S/C8H16O3/c1-5(2)6(9)8(3,4)7(10)11/h5-6,9H,1-4H3,(H,10,11) |
| Standard InChI Key | OJLBQZJKORZRDZ-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(C)(C)C(=O)O)O |
| Canonical SMILES | CC(C)C(C(C)(C)C(=O)O)O |
Introduction
Chemical Properties and Identification
Basic Chemical Information
3-Hydroxy-2,2,4-trimethylpentanoic acid is a carboxylic acid with a molecular formula of C8H16O3 and a molecular weight of 160.21 g/mol. The compound's basic structure consists of a pentanoic acid backbone with three methyl groups at positions 2, 2, and 4, plus a hydroxyl group at position 3. This particular arrangement of functional groups contributes to its chemical reactivity and physical properties. Table 1 summarizes the key chemical information for this compound.
Table 1: Basic Chemical Information of 3-Hydroxy-2,2,4-trimethylpentanoic acid
| Property | Value |
|---|---|
| CAS Registry Number | 35763-45-2 |
| Molecular Formula | C8H16O3 |
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | 3-hydroxy-2,2,4-trimethylpentanoic acid |
| PubChem Compound ID | 520763 |
Structural Characteristics
The structural arrangement of 3-Hydroxy-2,2,4-trimethylpentanoic acid features a carboxylic acid group (-COOH) at one end of the carbon chain. The presence of the hydroxyl group (-OH) at the third carbon position makes this compound an alcohol-acid hybrid, enabling it to participate in various chemical reactions characteristic of both functional groups. The three methyl groups contribute to steric hindrance around the central carbon atoms, potentially affecting the compound's reactivity and binding properties in biological systems. This structural configuration is particularly important for its role in metabolic pathways and pharmaceutical applications.
Chemical Identifiers and Nomenclature
For identification purposes, 3-Hydroxy-2,2,4-trimethylpentanoic acid is associated with several chemical identifiers and alternative names. The Standard InChI (International Chemical Identifier) provides a standardized method to encode the compound's structure, facilitating database searches and structural comparisons across chemical libraries. Similarly, the SMILES (Simplified Molecular-Input Line-Entry System) notation offers a string representation of the chemical structure that is easily interpretable by chemical software applications.
Table 2: Chemical Identifiers for 3-Hydroxy-2,2,4-trimethylpentanoic acid
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C8H16O3/c1-5(2)6(9)8(3,4)7(10)11/h5-6,9H,1-4H3,(H,10,11) |
| Standard InChIKey | OJLBQZJKORZRDZ-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(C)(C)C(=O)O)O |
| Canonical SMILES | CC(C)C(C(C)(C)C(=O)O)O |
| Synonyms | 3-Hydroxy-2,2,4-trimethyl-valeric Acid; 2,2,4-Trimethyl-3-hydroxyvaleric Acid |
Biological Activities and Applications
Metabolic Pathway Involvement
3-Hydroxy-2,2,4-trimethylpentanoic acid has been studied for its potential role in metabolic pathways, particularly as an intermediate in lipid metabolism. The compound's structural characteristics suggest it may participate in branched-chain fatty acid metabolism, though detailed pathway mapping remains an active area of investigation. Research indicates that compounds with similar structures often serve as intermediates in the metabolism of branched-chain amino acids and related biomolecules. The presence of the hydroxyl and carboxyl groups provides reactive sites for enzymes involved in metabolic transformations.
Role as a Precursor in Biological Systems
Beyond its direct metabolic involvement, 3-Hydroxy-2,2,4-trimethylpentanoic acid serves as a precursor for biologically active compounds. The hydroxyl group at position 3 provides a reactive site for further modifications, including oxidation, esterification, or conjugation with other biomolecules. These transformations can lead to the formation of signaling molecules, regulatory factors, or structural components within biological systems. The specific downstream products and their functions are still being elucidated through ongoing research, highlighting the compound's importance in biochemical research.
Medicinal and Pharmaceutical Applications
Therapeutic Properties
The potential therapeutic properties of 3-Hydroxy-2,2,4-trimethylpentanoic acid have garnered interest in pharmaceutical research. Initial investigations have focused on its possible applications in metabolic disorders, given its structural relationship to compounds involved in lipid and amino acid metabolism. While specific therapeutic mechanisms remain under investigation, the compound's ability to interact with various biochemical pathways suggests potential applications in conditions related to metabolic dysfunction. Clinical studies are needed to fully evaluate its efficacy and safety in therapeutic contexts.
Pharmaceutical Synthesis Applications
In pharmaceutical development, 3-Hydroxy-2,2,4-trimethylpentanoic acid serves as a valuable intermediate in the synthesis of more complex drug candidates. Its functional groups provide attachment points for building larger molecules with specific pharmacological properties. The compound's relatively small size and well-defined structure make it an ideal building block for medicinal chemists seeking to create compounds with precise spatial arrangements of functional groups. This application highlights the compound's significance beyond its direct biological activity, emphasizing its utility in the broader pharmaceutical development process.
Industrial Applications
Production of Specialty Chemicals
The industrial utilization of 3-Hydroxy-2,2,4-trimethylpentanoic acid extends to the production of specialty chemicals for various applications. The compound's functional groups enable it to participate in condensation reactions, esterifications, and other transformations that yield products with specific properties. These specialty chemicals may find applications in coatings, adhesives, or additives for various industrial products. The controlled reactivity of the compound's functional groups allows for selective modifications to achieve desired product characteristics.
Polymer Synthesis Applications
In polymer chemistry, 3-Hydroxy-2,2,4-trimethylpentanoic acid contributes to the development of specialized polymeric materials. The presence of both carboxyl and hydroxyl groups enables the compound to function as a bifunctional monomer in polymerization reactions. This can lead to the formation of polyesters, polyamides, or other polymer types with distinctive properties. The methyl groups in the compound's structure can influence the physical properties of the resulting polymers, including crystallinity, melting point, and mechanical strength, making it a valuable component in polymer design.
Pharmacokinetic Properties
Absorption and Distribution
Understanding the pharmacokinetic profile of 3-Hydroxy-2,2,4-trimethylpentanoic acid is essential for evaluating its potential applications in pharmaceuticals. Available data indicate that the compound exhibits high gastrointestinal absorption, suggesting good bioavailability when administered orally. This property is advantageous for potential therapeutic applications, as it facilitates the compound's entry into systemic circulation. The specific mechanisms underlying this absorption, including potential involvement of membrane transporters or passive diffusion, warrant further investigation to optimize delivery strategies.
Blood-Brain Barrier Permeation
A particularly noteworthy pharmacokinetic characteristic of 3-Hydroxy-2,2,4-trimethylpentanoic acid is its ability to permeate the blood-brain barrier (BBB). This selective membrane controls the passage of substances between the bloodstream and the central nervous system, and compounds capable of crossing this barrier are of special interest in neuropharmacology. The BBB permeability of 3-Hydroxy-2,2,4-trimethylpentanoic acid suggests potential applications in targeting neurological conditions. The molecular features enabling this permeation, potentially including lipophilicity and molecular size, contribute to the compound's pharmacokinetic profile.
Table 3: Pharmacokinetic Properties of 3-Hydroxy-2,2,4-trimethylpentanoic acid
| Property | Observation |
|---|---|
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeation | Yes |
| Metabolism | Under investigation |
| Elimination | Under investigation |
| Aspect | Details |
|---|---|
| Hazard Classification | Potentially hazardous |
| Primary Hazard | Possible skin irritation |
| Hazard Statements | H302-H312-H332 |
| Recommended PPE | Gloves, protective eyewear, laboratory coat |
| Storage Recommendations | Cool, dry place away from incompatible materials |
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